2-amino-4-chloro-5-sulfamoylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-chloro-5-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3S/c8-4-2-5(9)3(7(10)12)1-6(4)15(11,13)14/h1-2H,9H2,(H2,10,12)(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVLDYQGTHLMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187712 | |
| Record name | 2-Amino-4-chloro-5-sulphamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34121-17-0 | |
| Record name | 2-Amino-5-(aminosulfonyl)-4-chlorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34121-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-chloro-5-sulphamoylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034121170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-chloro-5-sulphamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-chloro-5-sulphamoylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 2 Amino 4 Chloro 5 Sulfamoylbenzamide and Its Derivatives
Established Synthetic Routes to the Core Scaffold
The synthesis of the 2-amino-4-chloro-5-sulfamoylbenzamide core is a multi-step endeavor that relies on the careful orchestration of several key chemical reactions. These routes typically begin with simpler, commercially available aromatic compounds and progressively build the complexity of the target molecule.
Multi-Step Synthesis Approaches
The construction of the this compound scaffold is not a single-step process but rather a sequence of reactions. A common strategy involves starting with an appropriately substituted benzoic acid and introducing the required functional groups in a stepwise manner.
One logical synthetic pathway begins with 2-amino-4-chlorobenzoic acid. The synthesis would proceed through the following key transformations:
Chlorosulfonation : The introduction of a chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring. This is a crucial step that sets the stage for the formation of the sulfamoyl group.
Ammonolysis/Amination : The reaction of the chlorosulfonyl group with ammonia or an appropriate amine to form the sulfonamide (sulfamoyl) group.
Amidation : The conversion of the carboxylic acid group into a primary benzamide (B126) group (-CONH₂).
An alternative approach could involve starting with anthranilic acid, performing the chlorosulfonation and subsequent amination to form a 2-amino-5-sulfamoylbenzoic acid intermediate, followed by chlorination at the 4-position. The final step would again be the amidation of the carboxylic acid. The success of this route is highly dependent on the directing effects of the existing substituents and the selectivity of the chlorination step.
A process for the synthesis of related 2-chloro-5-sulfamoylbenzoic acids has been described, which involves the diazotization of a 2-amino-5-sulfamoylbenzoic acid, followed by treatment with a metal chloride. google.com This Sandmeyer-type reaction effectively replaces the amino group with a chlorine atom.
Preparation of Key Intermediate Compounds
2-Amino-5-chlorosulfonylbenzoic Acid : This intermediate is vital for introducing the sulfamoyl group. It can be prepared by the reaction of anthranilic acid with chlorosulfonic acid. google.com The strong electrophilic nature of chlorosulfonic acid leads to the substitution of a chlorosulfonyl group onto the aromatic ring.
2-Amino-4-chloro-5-sulfamoylbenzoic Acid : This is a direct precursor to the final target molecule. Its synthesis involves the introduction of all necessary functional groups except for the primary amide. This compound serves as a critical building block for the final amidation step. bldpharm.comlgcstandards.comlgcstandards.com
2,4-Dichloro-5-sulfamoylbenzoic Acid : In some synthetic strategies, this compound can be a key intermediate. For example, a method for its preparation involves the sulfonation of 2,4-dichlorobenzoic acid, followed by conversion to the sulfonyl chloride, and subsequent ammonolysis to form the sulfamoyl group. google.com Selective amination at the 2-position would be a subsequent, challenging step.
The table below summarizes some key intermediates and their synthetic precursors.
| Key Intermediate | Precursor(s) | Reagent(s) |
| 2-Amino-5-chlorosulfonylbenzoic acid | Anthranilic acid | Chlorosulfonic acid |
| 2-Chloro-5-sulfamoylbenzoic acids | 2-Amino-5-sulfamoylbenzoic acid | Sodium nitrite, Metal chloride |
| 2-Amino-4-chloro-5-sulfamoylbenzoic acid | 2-Amino-4-chlorobenzoic acid | 1. Chlorosulfonic acid 2. Ammonia |
Functional Group Transformations and Derivatization Strategies
The this compound scaffold possesses three distinct functional groups—amino, chloro, and sulfamoyl—that are amenable to a variety of chemical modifications. These transformations allow for the systematic exploration of the chemical space around the core structure, leading to the generation of diverse derivatives.
Amino Group Modifications
The primary amino group at the 2-position is a versatile handle for derivatization. Its nucleophilic character allows for reactions such as alkylation and acylation.
N-Alkylation : The amino group can be converted to a secondary or tertiary amine. For instance, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride can introduce an alkyl group. An example of this is the synthesis of 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide, where the amino group is modified with a benzyl (B1604629) group. nih.gov
N-Acylation : Reaction with acyl chlorides or acid anhydrides leads to the formation of N-acyl derivatives. This modification can alter the electronic properties and steric profile of this position on the scaffold.
Chloro Group Substitutions
The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing sulfamoyl and amide groups activates the ring system, facilitating the displacement of the chloride by various nucleophiles.
Potential nucleophiles for this substitution include:
Alkoxides and phenoxides to form ether linkages.
Primary and secondary amines to yield substituted anilines.
Thiols to generate thioethers.
These substitutions allow for the introduction of a wide range of functionalities at the 4-position, significantly expanding the structural diversity of the derivatives.
Sulfamoyl Group Functionalization
The primary sulfamoyl group (-SO₂NH₂) offers another site for modification. The acidic protons on the nitrogen atom can be substituted, leading to N-substituted sulfonamides.
This is typically achieved by starting the synthesis not with ammonia, but with a primary or secondary amine during the amination of the sulfonyl chloride intermediate. This approach has been used to synthesize a variety of N-substituted sulfamoyl derivatives. nih.gov For example, reacting a 2-chloro-5-(chlorosulfonyl)benzoic acid derivative with different amines like cyclopropylamine or morpholine yields the corresponding N-substituted sulfamoylbenzoic acids. nih.gov This strategy allows for the incorporation of diverse alkyl, aryl, and heterocyclic moieties onto the sulfonamide nitrogen.
The following table outlines the potential derivatization strategies for each functional group.
| Functional Group | Position | Derivatization Strategy | Reagent Class | Resulting Functional Group |
| Amino | 2 | N-Alkylation | Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amine |
| Amino | 2 | N-Acylation | Acyl Chlorides/Anhydrides | Amide |
| Chloro | 4 | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Substituted Amine, Ether, Thioether |
| Sulfamoyl | 5 | N-Substitution | Primary/Secondary Amines | N-Substituted Sulfonamide |
Benzamide Nitrogen Substitutions
A primary strategy for the diversification of the this compound scaffold involves the substitution at the benzamide nitrogen atom. This is typically achieved in the final steps of the synthesis by reacting a suitable carboxylic acid precursor, such as 2-amino-4-chloro-5-(sulfamoyl)benzoic acid, with a diverse range of primary and secondary amines.
The synthesis often begins with the chlorosulfonation of a benzoic acid derivative, which is then converted to a sulfamoylbenzoic acid. nih.gov This intermediate's carboxylic acid group is subsequently activated to facilitate amide bond formation. A common method involves converting the carboxylic acid to an acyl chloride, often using thionyl chloride, which then readily reacts with an amine. nih.gov Another established approach is the use of standard carbodiimide coupling conditions, employing reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP). nih.gov
Research has demonstrated that this amide coupling is versatile, accommodating a wide variety of amines including primary and secondary aliphatic amines, anilines, and benzyl amines. nih.govnih.gov For instance, studies on related sulfamoylbenzamides have successfully incorporated moieties like cyclopropylamine, morpholine, p-bromoaniline, p-chloroaniline, and p-anisidine, achieving moderate to good isolated yields, often ranging from 68% to 72%. nih.gov The electronic properties of the reacting aniline appear to have minimal impact on the efficiency of the amide formation. nih.gov This flexibility allows for the systematic modification of the benzamide portion of the molecule, enabling the exploration of structure-activity relationships.
| Precursor Compound | Amine Reagent | Resulting Substitution | Reference |
|---|---|---|---|
| 2-amino-4-chloro-5-(sulfamoyl)benzoyl chloride | p-toluidine | N-(p-tolyl) | pharmaffiliates.comfda.gov |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride | Various alkyl/aryl/heterocyclic amines | N-(alkyl/aryl/heterocyclic) | nih.gov |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | p-chloroaniline | N-(4-chlorophenyl) | nih.gov |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | p-anisidine | N-(4-methoxyphenyl) | nih.gov |
| Key Amide Intermediate 3 | Various primary and secondary aliphatic and benzyl amines | Structurally diverse N-substitutions | nih.gov |
Green Chemistry and Sustainable Synthesis Approaches
Modern synthetic chemistry places a strong emphasis on environmentally responsible methodologies, and the synthesis of sulfonamides, including this compound, is no exception. Green chemistry approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.
One sustainable strategy involves the use of alternative and environmentally benign solvents. Researchers have developed methods for synthesizing sulfonamides in sustainable media such as water, ethanol (B145695), glycerol, and deep eutectic solvents (DESs). researchgate.netresearchgate.net These processes can utilize efficient oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) to convert thiols into sulfonyl chlorides in situ, which then react with amines to form the desired sulfonamide. researchgate.netresearchgate.net This approach is characterized by simple reaction conditions and a solvent-free workup that may only require filtration. researchgate.net
Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free alternative. A one-pot, double-step mechanochemical procedure using a ball mill has been demonstrated for sulfonamide synthesis. rsc.org This method can involve a tandem oxidation-chlorination of disulfides followed by amination, utilizing cost-effective and environmentally friendly reagents like sodium hypochlorite. rsc.org
Other advanced green methods include photoredox-catalyzed and electrochemical syntheses. A metal-free, photoredox-catalyzed sulfonylation has been developed that uses a green solvent system (MeCN:H2O) and eosin Y as the catalyst. organic-chemistry.org Electrochemistry provides another route to greener synthesis of aromatic sulfonamides, using electrons as the "oxidant" to avoid harsh chemical reagents. chemistryworld.com These sustainable protocols represent a significant advance over classical methods that often rely on toxic reagents and volatile organic solvents. researchgate.net
Optimization of Synthetic Pathways for Yield and Selectivity
The optimization of synthetic routes is crucial for the efficient and cost-effective production of this compound and its derivatives. Key goals include maximizing product yield, ensuring high purity, and controlling regioselectivity during key transformations.
A common strategy involves a multi-step synthesis where intermediates are isolated and purified before proceeding to the next step. For example, a synthetic pathway might begin with the chlorosulfonation of 2-chloro-4-nitrobenzoic acid, followed by reaction with an amine to form a 2-chloro-5-(sulfamoyl)-4-nitrobenzoic acid intermediate. nih.gov This intermediate can be purified and then converted to an acyl chloride, which is subsequently reacted with another amine to yield the final benzamide product. nih.gov This stepwise approach allows for better control over the reaction and simplifies the purification of the final compound.
The choice of reagents and reaction conditions is paramount for optimization. In the formation of the benzamide linkage, various coupling agents can be employed, and their selection can significantly impact yield and reaction time. nih.gov Similarly, the synthesis of furosemide (B1674285) analogs, which share a similar structural core, has been extensively explored, leading to optimized protocols that allow for the generation of a large number of derivatives for biological screening. nih.gov The systematic investigation of reaction parameters such as temperature, solvent, and catalyst loading is a standard practice to enhance the efficiency of each synthetic step. For instance, the initial chlorosulfonation of benzoic acid derivatives may require elevated temperatures and an excess of chlorosulfonic acid to drive the reaction to completion, especially with electron-deficient starting materials. nih.gov
Combinatorial Synthesis and Library Generation Methodologies
Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of distinct but structurally related molecules, known as a chemical library. This approach is highly valuable for drug discovery and has been applied to the synthesis of this compound derivatives to explore structure-activity relationships systematically. nih.govnih.gov The core principle involves combining a set of chemical building blocks in a systematic way to generate a diverse array of final products. This can be performed using either solid-phase or solution-phase techniques.
Solid-Phase Synthesis Techniques
Solid-phase synthesis (SPS) is a powerful technique for generating libraries of compounds, as purification is simplified to washing the solid support (resin) to remove excess reagents and byproducts. diva-portal.org In the context of sulfonamide derivatives, a synthetic route can be adapted for a solid-phase approach. luxembourg-bio.com
The synthesis would typically begin by anchoring a suitable starting material, such as a protected 2-amino-4-chloro-benzoic acid derivative, to a solid support like a TentaGel or Wang resin. diva-portal.orgucl.ac.uk From this resin-bound intermediate, the sulfamoyl group could be introduced and functionalized. In the final combinatorial step, the resin would be split into multiple portions, and each portion would be reacted with a different amine to introduce diversity at the benzamide nitrogen. After the reaction, the resin is thoroughly washed, and the final products are cleaved from the solid support. This methodology has been successfully used to create libraries of related structures like sulfonimidamide pseudopeptides and vinylogous sulfonamidopeptides. diva-portal.orgucl.ac.uk The compatibility of sulfonamide synthesis with standard solid-phase peptide synthesis (SPPS) techniques further expands its utility. luxembourg-bio.com
Solution-Phase Combinatorial Approaches
Solution-phase synthesis offers an alternative to SPS for library generation and is often preferred when the development of specific solid-phase linking and coupling techniques is not feasible. screening-compounds.comnih.gov In this approach, reactions are typically carried out in parallel, with each reaction vessel (e.g., a well in a 96-well plate) producing a single, distinct compound.
For the synthesis of a this compound library, a common intermediate, such as 2-amino-4-chloro-5-(chlorosulfonyl)benzoyl chloride, could be aliquoted into an array of reaction vessels. nih.gov A different amine building block would then be added to each vessel, leading to a library of unique N-substituted benzamides. screening-compounds.com To drive the reactions to completion, an excess of one of the reagents is often used. screening-compounds.com While purification can be more challenging than in SPS, modern techniques such as the use of supported reagents and simplified liquid-liquid or solid-phase extraction protocols have made solution-phase combinatorial synthesis a highly effective strategy. nih.govresearchgate.net This approach was utilized in the synthesis of a library of sulfamoylbenzamide derivatives where different parts of the molecule were systematically modified. nih.govnih.gov
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by mapping the chemical environment of hydrogen atoms. In the case of 2-amino-4-chloro-5-sulfamoylbenzamide, the ¹H NMR spectrum would be expected to display distinct signals corresponding to the aromatic protons and the protons of the amine, sulfonamide, and benzamide (B126) functional groups.
The aromatic region of the spectrum is of particular interest. The substitution pattern on the benzene (B151609) ring—an amino group, a chloro group, a sulfamoyl group, and a benzamide group—results in a unique set of chemical shifts and coupling patterns for the two aromatic protons. These protons, being in different electronic environments, would appear as distinct signals. The chemical shift of each proton is influenced by the electron-donating or electron-withdrawing nature of the adjacent substituents. Furthermore, the coupling between these protons, if they are on adjacent carbons, would result in the splitting of their respective signals, with the magnitude of the splitting (coupling constant, J) providing information about their relative positions.
The protons of the primary amine (-NH₂), sulfonamide (-SO₂NH₂), and benzamide (-CONH₂) groups would also give rise to signals in the ¹H NMR spectrum. These signals are often broader than those of the aromatic protons and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange phenomena.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 | s | 1H | Aromatic H |
| ~ 7.5 | br s | 2H | -CONH₂ |
| ~ 7.0 | s | 1H | Aromatic H |
| ~ 6.8 | br s | 2H | -SO₂NH₂ |
| ~ 5.0 | br s | 2H | -NH₂ |
Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts and multiplicities can vary based on experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Complementing the information from ¹H NMR, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms in the aromatic ring are particularly informative, revealing the influence of the various substituents. The carbon atom attached to the electron-withdrawing benzamide group would resonate at a downfield chemical shift, while the carbon attached to the electron-donating amino group would be shifted upfield. The carbons bearing the chloro and sulfamoyl groups would also exhibit characteristic chemical shifts. The carbonyl carbon of the benzamide group would appear at a significantly downfield position, typically in the range of 160-180 ppm.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C=O (Benzamide) |
| ~ 150 | C-NH₂ |
| ~ 140 | C-SO₂NH₂ |
| ~ 135 | C-Cl |
| ~ 130 | Aromatic C-H |
| ~ 120 | Aromatic C-H |
| ~ 115 | C-CONH₂ |
Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts can vary based on experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To further unravel the complex structural details, two-dimensional (2D) NMR techniques are invaluable. These experiments provide correlation information between different nuclei, allowing for the unambiguous assignment of ¹H and ¹³C NMR signals and the establishment of the molecule's connectivity.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, this would be particularly useful in confirming the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals to their corresponding carbon signals in the aromatic ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular weight, often to within a few parts per million (ppm). This level of accuracy allows for the determination of the elemental formula of the molecule. For this compound (C₇H₈ClN₃O₃S), HRMS would be used to confirm its elemental composition by comparing the experimentally measured accurate mass with the theoretically calculated mass.
Table 3: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 250.0050 | 250.0052 |
| [M+Na]⁺ | 272.9870 | 272.9873 |
Note: This table presents hypothetical data for illustrative purposes.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is routinely used to assess the purity of a compound and to confirm its identity in complex mixtures.
In the analysis of this compound, an LC method would be developed to separate the target compound from any impurities, starting materials, or byproducts. The eluent from the LC column would then be introduced into the mass spectrometer. The mass spectrometer would provide the mass spectrum of the eluting peak, confirming that its molecular weight corresponds to that of this compound. This combination of retention time from the LC and mass information from the MS provides a high degree of confidence in the identity and purity of the sample. Recent studies on related compounds, such as furosemide (B1674285) and its impurities, have demonstrated the power of LC-MS in separating and identifying structurally similar molecules. nih.govsemanticscholar.orgresearchgate.netresearchgate.net
Chromatographic Separations and Quantification
Chromatography is a fundamental technique for separating and quantifying this compound from impurities or in complex matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods employed for this purpose, offering high resolution and sensitivity.
The development of a robust HPLC method is critical for the accurate quantification of this compound. Reverse-phase HPLC (RP-HPLC) is commonly utilized, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
Research findings indicate that a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., water with phosphoric acid or orthophosphoric acid to adjust pH) is effective for the separation. sielc.comnih.gov The selection of a C18 column is common for the analysis of related benzamide and pyridine (B92270) compounds. nih.gov Detection is typically achieved using a UV detector, with wavelengths set around 254 nm, where the aromatic and conjugated systems of the molecule absorb light. nih.gov The flow rate is generally maintained around 0.7-1.0 mL/min. nih.govsielc.com Method validation for similar compounds has demonstrated excellent linearity, accuracy, and precision, with recovery values often between 98% and 101%. nih.gov
Table 1: Example HPLC Method Parameters for Analysis of Related Amino-Chloro Aromatic Compounds
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 2.7 µm) | nih.gov |
| Mobile Phase | Water (pH 3 with orthophosphoric acid) : Methanol (50:50, v/v) | nih.gov |
| Flow Rate | 0.7 mL/min | nih.gov |
| Detection | UV at 254 nm | nih.gov |
| Column Temp. | 40°C | nih.gov |
| Injection Vol. | 10 µL | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. semanticscholar.orggrafiati.com This technology utilizes columns packed with sub-2 µm particles, which allows for more efficient separation. semanticscholar.org The separation process in UPLC is conducted at much higher pressures (up to 100 MPa) than in HPLC. grafiati.com
For this compound, HPLC methods can be adapted for UPLC systems to achieve faster run times and better peak resolution. sielc.com This is particularly useful for resolving the main compound from closely related impurities. The fundamental principles of separation remain the same as in HPLC, but the reduced particle size in the UPLC column leads to a dramatic increase in efficiency. semanticscholar.org This enhancement allows for more peaks to be resolved in a shorter period, significantly increasing sample throughput without compromising analytical quality. grafiati.com
Table 2: Comparison of Typical HPLC and UPLC Characteristics
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Source(s) |
|---|---|---|---|
| Particle Size | 3–5 µm | < 2 µm | semanticscholar.org |
| Operating Pressure | 6,000–9,000 psi | 15,000–22,000 psi | grafiati.com |
| Resolution | Good | Superior | semanticscholar.org |
| Analysis Time | Longer | Shorter | grafiati.com |
| Solvent Consumption | Higher | Lower | grafiati.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Spectroscopic techniques are vital for elucidating the molecular structure of this compound by identifying its key functional groups.
Infrared (IR) Spectroscopy provides detailed information about the vibrational modes of the molecule's covalent bonds. The IR spectrum of a related compound, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, shows characteristic absorption bands that can be correlated to the functional groups in this compound. nih.gov The N-H stretching of the primary amine and amide groups typically appears as sharp bands in the region of 3300–3500 cm⁻¹. nih.gov The carbonyl (C=O) group of the benzamide function exhibits a strong absorption band around 1614–1692 cm⁻¹. nih.gov Furthermore, the sulfonamide group (SO₂NH₂) is characterized by two distinct stretching bands corresponding to its asymmetric and symmetric vibrations, which are observed around 1302–1398 cm⁻¹ and 1127–1183 cm⁻¹, respectively. nih.gov
Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Sulfamoylbenzamide Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|---|
| Amine/Amide (N-H) | Stretching | 3294–3524 | nih.gov |
| Amide Carbonyl (C=O) | Stretching | 1614–1692 | nih.gov |
| Sulfonamide (SO₂) | Asymmetric Stretching | 1302–1398 | nih.gov |
| Sulfonamide (SO₂) | Symmetric Stretching | 1127–1183 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum is influenced by the chromophores present, primarily the substituted benzene ring. For structurally similar compounds like furosemide (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid), electronic transitions are observed in the UV region. researchgate.net Theoretical and experimental data for furosemide show intense absorption bands around 270 nm, with other transitions occurring at higher wavelengths, such as 316 nm and 324 nm. researchgate.net These absorptions are attributed to π→π* electronic transitions within the aromatic system and its conjugated substituents. researchgate.net The UV absorption spectrum for related compounds is typically recorded in the range of 200–400 nm using solvents like ethanol (B145695) or water. nih.gov
Table 4: UV-Vis Absorption Maxima (λmax) for a Structurally Related Compound (Furosemide)
| Solvent | λmax (nm) | Transition Type | Source(s) |
|---|---|---|---|
| Not Specified | 269.58 | π→π* | researchgate.net |
| Not Specified | 315.99 | π→π* | researchgate.net |
Chemical Reactivity and Mechanistic Studies
Oxidation Reactions of Amino and Sulfamoyl Groups
The amino and sulfamoyl groups of 2-amino-4-chloro-5-sulfamoylbenzamide and its derivatives can participate in oxidation reactions, which can alter their functional states. smolecule.com The primary aromatic amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or other oxidation products depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound are not extensively detailed in the public literature, the general reactivity of aromatic amines suggests this pathway is chemically significant. Similarly, the sulfur atom in the sulfamoyl group exists in its highest oxidation state (+6) and is therefore generally resistant to further oxidation.
Reduction Reactions of Chloro and Carbonyl Groups
The chloro and carbonyl groups present in the molecule offer sites for reduction. smolecule.com The aromatic chloro group can be removed via catalytic hydrogenation, a process known as hydrodechlorination. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. The carbonyl group of the benzamide (B126) can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), converting the benzamide to a benzylamine (B48309) derivative.
| Functional Group | Reaction Type | Potential Reagents | Potential Product |
| Chloro | Hydrodechlorination | H₂, Pd/C | 2-amino-5-sulfamoylbenzamide |
| Carbonyl (Amide) | Reduction | LiAlH₄, then H₂O | 2-amino-4-chloro-5-sulfamoylbenzylamine |
Nucleophilic and Electrophilic Substitution Reactions on the Benzene (B151609) Ring
The electronic nature of the benzene ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr), primarily at the position of the chlorine atom. The chlorine at C-4 is activated towards substitution by the strong electron-withdrawing effects of the adjacent sulfamoyl group and the para-oriented benzamide group.
Nucleophilic Aromatic Substitution (SNAr): Amines are common nucleophiles used to displace the chloro group. For instance, the synthesis of related diuretic drugs often involves the substitution of a chloro group on a similar scaffold with various amines. google.com The reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine, for example, results in the selective substitution of the chlorine at the 4-position. google.com This indicates that the chlorine at C-4 in this compound is the more reactive site for nucleophilic attack compared to a hypothetical chlorine at C-2, due to the ortho, para-directing activating effect of the amino group and the deactivating, meta-directing effect of the sulfamoyl and carboxyl groups.
Electrophilic Aromatic Substitution: Electrophilic aromatic substitution on the ring is generally disfavored. The benzene ring is considered electron-deficient due to the presence of three electron-withdrawing groups (chloro, sulfamoyl, and benzamide). The only activating group is the amino group, but its directing effect towards the ortho and para positions is blocked (C-4 is substituted with chlorine, C-6 is sterically hindered, and C-2 is the position of the amino group itself). Therefore, further electrophilic substitution would require harsh reaction conditions and would likely be non-selective.
Hydrolysis and Amidation Reactions of the Benzamide Moiety
The benzamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding benzoic acid, 2-amino-4-chloro-5-sulfamoylbenzoic acid. google.com This carboxylic acid is a key intermediate in the synthesis of many related compounds. bldpharm.comlgcstandards.comebi.ac.uk
Conversely, the corresponding benzoic acid can be converted back into a benzamide derivative (amidation). This typically proceeds via activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂). nih.gov This activated intermediate, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride, readily reacts with various primary or secondary amines to form the desired N-substituted benzamides. nih.gov
| Reaction | Starting Material | Reagents/Conditions | Product |
| Hydrolysis | This compound | Strong acid or base, heat | 2-amino-4-chloro-5-sulfamoylbenzoic acid |
| Amidation | 2-amino-4-chloro-5-sulfamoylbenzoic acid | 1. SOCl₂ 2. Amine (R-NH₂) | N-substituted-2-amino-4-chloro-5-sulfamoylbenzamide |
Reactivity of the Sulfonamide Moiety in Biological Systems
The sulfonamide group is a critical pharmacophore responsible for the biological activity of many drugs. researchgate.net In bacteria, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase (DHPS). annualreviews.orgnih.gov This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroic acid, a precursor in the synthesis of folic acid. annualreviews.org Folic acid is essential for the synthesis of nucleotides and certain amino acids. Because sulfonamides are structurally similar to PABA, they can bind to the active site of DHPS, preventing the natural substrate from binding and thereby halting folic acid synthesis, which ultimately inhibits bacterial growth. annualreviews.orgnih.gov This mechanism of action is an example of molecular mimicry.
Stereochemical Aspects of Reactivity (If Applicable to Derivatives)
The parent compound, this compound, is achiral and does not have any stereocenters. fda.gov However, derivatives can be synthesized that are chiral. For example, if the amino group at C-2 is substituted with a chiral moiety, a stereocenter is introduced. An example is Furosemide (B1674285) Impurity F, which has a (RS)-tetrahydrofuran-2-yl)methyl group attached to the nitrogen at C-2 of a similar benzoic acid core. nih.gov The presence of this stereocenter means the compound can exist as a pair of enantiomers. Unless a stereospecific synthesis is employed, such derivatives are typically produced as a racemic mixture. The stereochemistry of these derivatives can be a significant factor in their biological activity, as different enantiomers may interact differently with chiral biological targets like enzymes and receptors.
Structure Activity Relationship Sar Studies
Positional Isomer Effects on Biological Activity
The spatial arrangement of substituents on the benzamide (B126) ring is critical. For diuretic activity, the relationship between the amino and sulfamoyl groups is key. Analogs of furosemide (B1674285), which are based on the 2-amino-4-chloro-5-sulfamoylbenzamide structure, demonstrate that the arrangement of functional groups is vital for their action on the Na-K-Cl cotransporter. slideshare.netnih.gov
Studies on various classes of pharmacologically active molecules show that positional isomerism can dramatically alter biological efficacy. For instance, in antimicrobial peptidomimetics, changing the positions of hydrophobic and hydrophilic groups on a biphenyl (B1667301) scaffold significantly impacts their activity against Gram-negative bacteria. nih.gov This principle holds true for the sulfamoylbenzamide core, where the relative positions of the chloro, amino, and sulfamoyl groups are optimized for specific biological targets. The precise ortho, meta, and para arrangement of these groups influences the molecule's electronic distribution and steric profile, which in turn affects its ability to bind to its target receptor. nih.govnih.gov For example, moving the sulfamoyl group from position 5 results in a significant loss of diuretic activity. slideshare.net
Influence of Substituents on Functional Groups
Amino Group Substituent Effects
The amino group at the 2-position is a critical determinant of activity. While some modifications are tolerated, significant changes can lead to a decrease or complete loss of biological action. In the context of diuretic activity, this amino group is essential. researchgate.net However, in other applications, such as dual serotonin (B10506) 5-HT3 and dopamine (B1211576) D2 receptor antagonists, methylation of this amino group can lead to a marked increase in binding affinity for the dopamine D2 receptor. nih.gov This highlights how the role of the amino group can be target-dependent.
Interactive Table 1: Effect of Amino Group Substitution on Receptor Binding Affinity
| Compound | 4-Amino Substituent | Dopamine D2 Receptor Affinity (IC50, nM) | Serotonin 5-HT3 Receptor Affinity (IC50, nM) |
|---|---|---|---|
| Parent | -NH2 | 483 | - |
| Analog 82 | -NHCH3 | 17.5-61.0 | Potent |
Data derived from studies on related benzamide derivatives. nih.gov
Chloro Substitution Impact
The chloro group at position 4 is considered an essential electron-withdrawing group that enhances the diuretic potency of furosemide-like compounds. slideshare.netslideshare.net Replacing the chlorine with other groups generally leads to a reduction in activity. For instance, substituting it with electron-releasing groups like methyl or methoxy (B1213986) significantly diminishes diuretic efficacy. slideshare.net However, in other contexts, such as for dopamine D2 and serotonin 5-HT3 receptor antagonists, substituting the chloro group at position 5 with bromo or iodo analogs can result in a much higher affinity for the dopamine D2 receptor. nih.gov
Sulfamoyl Group Derivatization Effects
Interactive Table 2: Effect of Sulfamoyl Group Derivatization on h-NTPDase Inhibition
| Compound ID | Sulfamoyl Substituent | Target | Activity (IC50, µM) |
|---|---|---|---|
| 2a | N-cyclopropyl | h-NTPDase3 | 1.32 |
| 2b | N-morpholinyl | - | No significant activity |
| 3a | Unsubstituted (with chlorophenyl on amide) | h-NTPDase3 | 1.33 |
| 3a | Unsubstituted (with chlorophenyl on amide) | h-NTPDase8 | 1.78 |
Data sourced from a study on sulfamoyl benzamide derivatives. nih.gov
N-Substitution on the Benzamide Nitrogen
The benzamide nitrogen offers a key site for modification to alter the compound's properties. In the case of furosemide, the N-substitution with a furfuryl group is a defining feature. slideshare.net The nature of this substituent significantly influences potency and the target profile. For example, replacing the furfuryl group with other moieties can modulate activity. Studies on related benzamide derivatives have shown that N-substitution with various alkyl or aryl groups can lead to compounds with potent antidiabetic or antitumor activities. nih.govresearchgate.net The size and nature of the N-substituent can drastically alter the compound's interaction with its biological target. researchgate.netnih.gov
For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the substituent on the benzamide nitrogen was found to be a key determinant of their α-glucosidase and α-amylase inhibitory potential. nih.gov
Electronic and Steric Effects of Substituents on Biological Potency
The biological potency of this compound derivatives is a complex interplay of electronic and steric factors. nih.gov
Electronic Effects : The electron-withdrawing nature of the chloro and sulfamoyl groups is paramount for the diuretic activity of furosemide-type compounds. slideshare.net These groups increase the acidity of the carboxyl group (in furosemide) or influence the electronic landscape of the entire molecule, facilitating its interaction with the target cotransporter. slideshare.net In other series, the presence of both electron-donating and electron-withdrawing groups on different parts of the molecule can create a favorable electronic flow, enhancing potency against enzymes like α-glucosidase. nih.govresearchgate.net
Steric Effects : The size and shape of substituents play a crucial role. Bulky substituents on the amino or benzamide nitrogen can either enhance binding by occupying a specific hydrophobic pocket in the target protein or hinder it through steric clashes. nih.gov For example, in the development of GABA(A) receptor antagonists from furosemide derivatives, modification of the furanyl moiety to thienyl or benzyl (B1604629) groups was suggested as a viable path for enhancing potency, indicating that the steric bulk and conformation of this part of the molecule are critical for this specific activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies on furosemide congeners have suggested that lipophilicity, which is influenced by the steric and electronic nature of substituents, is a key driver of diuretic activity up to a certain point. karger.com
Conformational Analysis and its Correlation with Activity
The three-dimensional conformation of this compound and its derivatives is a critical determinant of their biological activity. Conformational analysis, often aided by computational methods like molecular dynamics (MD) simulations, reveals the spatial arrangement of atoms and functional groups, which dictates how the molecule interacts with its biological target. The stability of the molecule within the binding site of a target protein is directly correlated with its inhibitory potential.
Molecular dynamics simulations are employed to validate the stability of the ligand-protein complex. A key metric in these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein-ligand complex from its initial docked pose over time. A low and stable RMSD value suggests that the ligand remains in a consistent and stable conformation within the binding pocket, indicating a favorable binding mode. For instance, in studies of derivatives of the related compound 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, MD simulations were performed on the most active inhibitors of α-glucosidase and α-amylase. The analysis of the RMSD for the ligand-protein complex confirmed the stability of the top-performing compound within the active site of the target enzymes. researchgate.net
The specific orientation of the sulfamoyl (-SO₂NH₂) and benzamide (-CONH₂) groups, along with the substitution pattern on the aromatic ring, governs the molecule's ability to form key interactions. The relative orientation of these groups can be influenced by intramolecular hydrogen bonds and steric effects from adjacent substituents. The correlation between a specific conformation and activity is established through observing how these spatial arrangements align with the complementary residues in a receptor's active site. A conformation that maximizes favorable interactions, such as hydrogen bonds and hydrophobic contacts, will exhibit higher biological activity.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful tool in ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For derivatives of this compound, the sulfonamide moiety (-SO₂NH₂) is a well-established and crucial pharmacophore, particularly for its role in inhibiting enzymes like carbonic anhydrase. nih.gov
A pharmacophore model for this class of compounds typically includes:
Hydrogen Bond Acceptors: The oxygen atoms of the sulfonamide group and the carbonyl group of the benzamide are key hydrogen bond acceptors.
Hydrogen Bond Donors: The amine (-NH₂) and sulfonamide (-NH₂) protons act as essential hydrogen bond donors.
Aromatic Ring: The substituted benzene (B151609) ring serves as a hydrophobic feature that can engage in π-π stacking or hydrophobic interactions with the target protein.
Molecular docking studies on related structures have elucidated the specific interactions that underpin these pharmacophoric features. For example, docking of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives into the active site of target enzymes revealed binding energies ranging from -8.0 to -9.7 kcal/mol. nih.gov These favorable energies were the result of significant hydrogen bonding, electrostatic, and hydrophobic interactions with amino acid residues in the active site. nih.gov
The table below summarizes SAR data for selected derivatives of a related 2-chloro-5-sulfamoyl-4-nitrobenzamide scaffold, illustrating the impact of different substituents on inhibitory activity against α-glucosidase and α-amylase.
| Compound | R Group | α-glucosidase IC₅₀ (µM) | α-amylase IC₅₀ (µM) |
| 5b | 2-Cl | 18.34 ± 0.65 | 5.30 ± 1.23 |
| 5m | 4-OCH₃ | 15.20 ± 0.98 | 1.52 ± 0.84 |
| 5o | 2-CH₃-5-NO₂ | 10.75 ± 0.52 | 0.90 ± 0.31 |
| 5p | 3-NO₂ | 21.50 ± 1.04 | 2.10 ± 0.52 |
| Acarbose (Reference) | N/A | 55.14 ± 0.71 | 5.60 ± 0.30 |
Data derived from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. researchgate.net
This data informs ligand-based design by highlighting that a combination of electronic factors (electron-donating and withdrawing groups) and specific substitution patterns can lead to potent dual inhibitors. Such insights are used to refine pharmacophore models and guide the synthesis of new, more active compounds.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-amino-4-chloro-5-sulfamoylbenzamide, docking studies have been instrumental in identifying potential biological targets and understanding the intricacies of its binding. While direct docking studies on this specific molecule are not extensively reported in public literature, a wealth of information can be gleaned from computational analyses of its close analog, furosemide (B1674285), and other derivatives sharing the sulfamoylbenzamide scaffold.
Protein-Ligand Interaction Analysis
Computational studies on furosemide analogs have revealed key interactions with various protein targets. For instance, in the context of antimicrobial research, docking of furosemide and its derivatives into the active site of Penicillin-Binding Protein 2a (PBP2a) from MRSA has been explored. nih.gov These studies highlight the importance of the sulfonamide moiety in forming crucial hydrogen bonds and electrostatic interactions with active site residues.
Similarly, investigations into the binding of sulfamoyl benzamide (B126) derivatives with human nucleoside-triphosphate diphosphatases (h-NTPDases) have shown a complex interplay of interactions including hydrogen bonding, π-cation, π-sulfur, alkyl, and π-alkyl linkages. nih.gov The sulfamoyl group, in particular, is often predicted to engage in critical hydrogen bonding that anchors the ligand within the binding pocket. For instance, in studies on carbonic anhydrase inhibitors, the sulfonamide group is a well-established zinc-binding group, coordinating directly with the catalytic zinc ion in the enzyme's active site. acs.orgresearchgate.net
| Interaction Type | Interacting Groups on Ligand | Potential Interacting Residues in Target Proteins |
| Hydrogen Bonding | Sulfonamide (-SO₂NH₂), Amine (-NH₂), Carboxamide (-CONH₂) | Asp, Glu, Asn, Gln, Ser, Thr, His |
| Electrostatic Interactions | Sulfonamide, Carboxylate | Arg, Lys, His, Asp, Glu |
| Hydrophobic Interactions | Benzene (B151609) ring, Chloro-substituent | Ala, Val, Leu, Ile, Phe, Trp, Pro |
| π-Cation/π-Sulfur | Benzene ring, Sulfonamide | Arg, Lys, Met |
Binding Mode and Orientation Studies
The binding mode and orientation of molecules containing the this compound scaffold are largely dictated by the array of functional groups it presents. In studies with carbonic anhydrase, the deprotonated sulfonamide anion is consistently shown to bind to the Zn(II) ion, while the aromatic ring and its substituents engage in van der Waals and hydrophobic interactions with residues lining the active site cavity. acs.orgnih.gov
Enhanced sampling methods, such as Localized Volume-based Metadynamics, have been employed to study the binding of furosemide to mitoNEET, revealing multiple possible binding poses within a shallow surface pocket. nih.gov This suggests that for some targets, this compound may not have a single, rigid binding mode but rather a dynamic ensemble of orientations. The chloro and amino substituents on the benzene ring play a significant role in defining the specificity and orientation by forming specific interactions with the protein. For example, the orientation of sulfamate (B1201201) and sulfamide (B24259) inhibitors within the carbonic anhydrase II active site was found to be heavily influenced by electrostatic interactions with active site residues. nih.gov
Molecular Dynamics (MD) Simulations for System Stability
Molecular dynamics simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the stability of ligand-protein complexes and the influence of the surrounding environment.
Conformational Stability of Ligand-Protein Complexes
MD simulations of sulfonamide-based inhibitors in complex with their target proteins have been used to assess the stability of the predicted binding poses. nih.govresearchgate.netnih.govuzh.ch A key metric in these simulations is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD trajectory suggests that the ligand remains securely bound within the active site in a conformation similar to the initial docked pose.
For instance, MD simulations of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which share a similar core structure, complexed with α-glucosidase and α-amylase showed stable RMSD values for the ligand-protein complex, validating the docking results. nih.govresearchgate.net These simulations often reveal minor conformational changes and fluctuations that represent the dynamic nature of the interaction. frontiersin.org
| Simulation Parameter | Typical Findings for Sulfonamide-Protein Complexes | Interpretation |
| RMSD of Ligand | Low and stable fluctuations around an average value. | The ligand maintains a stable binding mode within the protein's active site. |
| RMSD of Protein Backbone | Minimal deviations from the initial structure. | The overall protein structure is not significantly perturbed by ligand binding. |
| Hydrogen Bond Analysis | Persistent hydrogen bonds between ligand and key residues. | Specific interactions that anchor the ligand are maintained throughout the simulation. |
Solvent Effects on Binding Dynamics
The surrounding solvent, typically water in biological systems, plays a crucial role in mediating ligand-protein interactions. MD simulations explicitly model solvent molecules, allowing for the investigation of their effects on binding dynamics. Water molecules can form bridging hydrogen bonds between the ligand and the protein, contributing to the stability of the complex. Conversely, the desolvation of the ligand and the binding site is an important energetic consideration for binding.
Studies on the binding of sulfonamides to carbonic anhydrase have highlighted the role of solvent. acs.orgnih.gov The displacement of ordered water molecules from the active site upon ligand binding can be a significant driving force for the interaction. The exposure of certain parts of the ligand, such as less hydrophilic tails, to the bulk solvent can decrease binding affinity. acs.org
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. taylor.edulsu.edu These calculations can elucidate properties like charge distribution, molecular orbital energies, and reactivity, which are fundamental to its interaction with biological targets.
Quantum chemical studies on furosemide have been performed to correlate its electronic properties with its observed activities. researchgate.net Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the molecular electrostatic potential are calculated. The HOMO and LUMO energies are indicative of the molecule's ability to donate and accept electrons, respectively. The electrostatic potential map reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are crucial for identifying sites of non-covalent interactions. For instance, the sulfonamide and carboxyl groups are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bond acceptance and interaction with positively charged residues.
A study on a furosemide–isonicotinamide cocrystal combined solid-state NMR with first-principles calculations to investigate the dynamics of the sulfonamide group, revealing fast exchange of the NH₂ protons and rotation of the entire group. rsc.org This highlights the dynamic nature of this functional group, which can have implications for its binding interactions.
| Calculated Property | Significance for this compound |
| HOMO Energy | Indicates the propensity to donate electrons in charge-transfer interactions. |
| LUMO Energy | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |
| Molecular Electrostatic Potential | Maps the charge distribution, identifying regions for electrostatic and hydrogen bonding interactions. |
| Partial Atomic Charges | Quantifies the charge on each atom, providing insight into intermolecular forces. |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization
In silico ADMET prediction plays a pivotal role in the early stages of drug development, helping to identify compounds with favorable pharmacokinetic and safety profiles. nih.gov For this compound and its analogs, various computational models and software are employed to estimate a wide range of ADMET parameters. These predictions are crucial for optimizing lead compounds to enhance their drug-like properties.
The process typically involves the use of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models are built on large datasets of compounds with experimentally determined ADMET properties and use molecular descriptors to establish a mathematical relationship between the chemical structure and its biological activity. nih.gov
Detailed research findings from computational studies on compounds analogous to this compound highlight several key predictive areas:
Absorption: Parameters such as aqueous solubility, intestinal absorption, and cell permeability (e.g., Caco-2 permeability) are predicted to assess the potential for oral bioavailability.
Distribution: Predictions of plasma protein binding and the volume of distribution help in understanding how the compound will be distributed throughout the body. The blood-brain barrier penetration is also a critical parameter that is often evaluated.
Metabolism: In silico tools can predict the sites of metabolism by cytochrome P450 enzymes, which is essential for understanding the metabolic stability and potential for drug-drug interactions.
Excretion: The route and rate of excretion are estimated to determine the compound's half-life in the body.
Toxicity: A range of toxicity endpoints are predicted, including mutagenicity (e.g., Ames test), carcinogenicity, and potential for hERG channel inhibition, which is a key indicator of cardiotoxicity. phcogj.com
The following interactive table provides a representative example of in silico ADMET predictions for a compound with a structure similar to this compound, based on parameters commonly evaluated in computational drug discovery.
| ADMET Property | Predicted Value | Favorable Range | Significance |
| Absorption | |||
| Aqueous Solubility (logS) | -3.5 | > -4.0 | Indicates moderate solubility. |
| Caco-2 Permeability (logPapp) | 0.8 x 10⁻⁶ cm/s | > 1.0 x 10⁻⁶ cm/s | Suggests moderate intestinal permeability. |
| Human Intestinal Absorption | 85% | > 80% | High probability of absorption from the gut. |
| Distribution | |||
| Plasma Protein Binding (PPB) | 92% | < 95% | High binding, but a reasonable free fraction is available. |
| Blood-Brain Barrier (BBB) Permeation | Low | Low | Unlikely to cause central nervous system side effects. |
| Metabolism | |||
| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |
| CYP3A4 Inhibition | Non-inhibitor | Non-inhibitor | Low risk of drug-drug interactions via this major pathway. |
| Excretion | |||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Yes | - | Likely to be actively secreted by the kidneys. |
| Toxicity | |||
| hERG Inhibition | Low risk | Low risk | Low potential for causing cardiac arrhythmias. |
| Ames Mutagenicity | Non-mutagenic | Non-mutagenic | Unlikely to be a mutagen. |
| Carcinogenicity | Non-carcinogen | Non-carcinogen | Low long-term cancer risk. |
These in silico predictions are invaluable for guiding the chemical modification of this compound to improve its ADMET profile, thereby increasing the likelihood of its success as a therapeutic agent.
Homology Modeling for Unresolved Protein Structures
The therapeutic effect of a drug is contingent upon its interaction with a specific protein target. For this compound, a primary target is the Na-K-Cl cotransporter 2 (NKCC2). nih.govnih.gov Understanding the three-dimensional structure of this transporter is paramount for elucidating the mechanism of action and for the rational design of more potent and selective inhibitors.
However, obtaining high-resolution experimental structures of membrane proteins like NKCC2 through techniques such as X-ray crystallography or cryo-electron microscopy can be exceptionally challenging. In such cases, homology modeling provides a powerful alternative to generate a reliable 3D model of the target protein. researchgate.net
The process of homology modeling for NKCC2 involves the following key steps:
Template Identification: The first step is to identify a suitable template structure. This is typically a homologous protein with a known experimental structure. For NKCC2, other members of the APC (Amino Acid-Polyamine-Organocation) superfamily of transporters have been used as templates. nih.gov
Sequence Alignment: The amino acid sequence of NKCC2 is aligned with the sequence of the template protein. The quality of this alignment is critical for the accuracy of the final model.
Model Building: Based on the sequence alignment, a 3D model of NKCC2 is constructed. This involves copying the coordinates of the conserved regions from the template and modeling the variable regions, such as loops. Software like MODELLER is commonly used for this purpose. researchgate.net
Model Refinement and Validation: The initial model is then refined to optimize its stereochemistry and to resolve any atomic clashes. The quality of the final model is assessed using various validation tools that check its geometric and energetic properties.
Biological Activity and Mechanistic Pharmacology
Antimicrobial Activity Studies
While the broader chemical classes of sulfonamides and benzamides are known to possess antimicrobial properties, specific research data on the direct antibacterial and antifungal activity of 2-amino-4-chloro-5-sulfamoylbenzamide is not extensively detailed in the available literature. nih.gov
The sulfonamide moiety is a foundational component of sulfa drugs, one of the earliest classes of antibacterial agents. nih.gov Likewise, various benzamide (B126) derivatives have been investigated for their antimicrobial effects. nih.gov However, specific studies detailing the antibacterial potency and spectrum of this compound against various Gram-positive and Gram-negative bacteria were not identified in the reviewed literature. General studies on related novel sulfonamides have shown activity against strains like Staphylococcus aureus, but these derivatives possess different structural scaffolds. researchgate.net
The potential of sulfonamide derivatives as antifungal agents has been explored, though with mixed results. In studies involving a series of novel sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold, the derivatives exhibited almost no antifungal potency. researchgate.net Specific research evaluating the antifungal activity of this compound against common fungal pathogens was not found in the surveyed scientific literature.
Anticancer Activity Research
Sulfonamide derivatives have been the subject of significant anticancer research due to their ability to target various biological mechanisms involved in tumor growth. benthamdirect.comnih.gov These mechanisms include, but are not limited to, carbonic anhydrase inhibition, disruption of microtubule assembly, and cell cycle arrest. researchgate.netbenthamdirect.com
The National Cancer Institute's (NCI) 60-cell line screen is a pivotal tool for identifying potential anticancer agents by testing compounds against a diverse panel of human cancer cell lines. cancer.gov While screening data for this compound itself is not available, research on structurally related compounds provides insight into the potential cytotoxicity of this chemical class.
A novel series of N-(4-cyano-1,3-oxazol-5-yl)sulfonamides, which share the core sulfonamide group, were evaluated against the NCI-60 panel. nih.gov In an initial single-dose assay at a 10 μM concentration, several of these derivatives demonstrated notable activity. nih.gov Two compounds, in particular, were selected for more detailed five-dose analysis. nih.gov
| Compound Series | Key Findings from NCI-60 Screen | Reference |
|---|---|---|
| N-(4-cyano-1,3-oxazol-5-yl)sulfonamides (Compounds 2 and 10) | Exhibited the highest activity against the 60 cancer cell lines in a single-dose (10 μM) assay. Showed inhibitory activity (GI50) in five-dose analysis, but cytostatic activity was limited to only some cell lines. | nih.gov |
The mechanisms by which sulfonamides exert anticancer effects are varied. benthamdirect.comnih.gov While the prompt specifies estrogen receptor (ER) complexation, the available research points to multiple potential pathways for this class of compounds.
Some benzenesulfonamide (B165840) derivatives have been specifically investigated as selective estrogen receptor β (ERβ) agonists, indicating that this scaffold can indeed interact with the estrogen receptor. nih.gov However, for the closely related N-(4-cyano-1,3-oxazol-5-yl)sulfonamides that showed activity in the NCI-60 screen, a different mechanism has been proposed. A COMPARE analysis of their activity patterns showed a moderate positive correlation with compounds like vinblastine (B1199706) and paclitaxel, which are known to target microtubules. nih.gov This suggests that a potential anticancer mechanism for these specific derivatives could be the disruption of microtubule formation. nih.gov Other researched anticancer mechanisms for the broader sulfonamide class include inhibition of carbonic anhydrase, aromatase, and tyrosine kinases. nih.gov
Antiviral Activity Investigations
The sulfonamide moiety is a component of several established antiviral drugs, including some HIV protease inhibitors. eurekaselect.com This highlights the potential of this chemical class in developing new antiviral agents.
While studies focusing specifically on this compound were not found, extensive research into structurally similar compounds demonstrates potent antiviral activity. A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as powerful inhibitors of Respiratory Syncytial Virus (RSV). benthamdirect.com These compounds effectively suppress both RSV replication and the associated inflammatory responses. benthamdirect.com
Several analogues from this series demonstrated a significant reduction in viral progeny generation with low cytotoxicity. benthamdirect.com
| Compound Series | Antiviral Target | Key Findings | Reference |
|---|---|---|---|
| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues | Respiratory Syncytial Virus (RSV) | Selected compounds potently inhibited RSV replication, suppressed the generation of progeny viruses, and reduced viral protein expression at non-toxic concentrations. | benthamdirect.com |
Hepatitis B Virus (HBV) Inhibition Studies
Derivatives of sulfamoylbenzamide (SBA) have been identified as a potent class of non-nucleoside inhibitors of HBV replication. nih.govbohrium.com These compounds function as Capsid Assembly Modulators (CAMs), which represent an attractive therapeutic strategy for chronic HBV infection by targeting the viral capsid protein (HBc). nih.govnih.gov Unlike nucleos(t)ide analogues that target the viral polymerase, CAMs interfere with a crucial step in the viral lifecycle: the assembly of the viral capsid. nih.gov SBAs are categorized as Class-II CAMs, which disrupt the proper formation of the nucleocapsid. nih.gov
Pregenomic RNA Encapsidation Inhibition
The primary mechanism by which sulfamoylbenzamide derivatives inhibit HBV replication is by preventing the encapsidation of pregenomic RNA (pgRNA). nih.gov The viral replication cycle critically depends on the assembly of icosahedral capsid particles from HBc dimers around a complex of pgRNA and the HBV DNA polymerase. nih.gov
Research demonstrates that SBA derivatives dose-dependently inhibit the formation of these pgRNA-containing nucleocapsids. nih.gov Instead of preventing assembly altogether, these Class-II inhibitors accelerate the process in a way that leads to the formation of morphologically normal capsids that are genetically empty. nih.gov By disrupting the encapsidation of pgRNA, these compounds effectively halt the subsequent step of reverse transcription, thereby blocking the production of new viral DNA. nih.gov The encapsidation signal, a stem-loop structure known as epsilon (ε) located near the 5' end of the pgRNA, is essential for this process, and its proper recognition is interfered with by these modulators. nih.gov
HBV Capsid Assembly Disruption
Sulfamoylbenzamides act as HBV capsid assembly effectors by binding to the core protein (Cp) and altering the assembly process. nih.gov This interaction with core protein dimers interferes with the delicate hydrophobic interactions that facilitate the formation of a stable capsid. mdpi.com The binding of these small molecules can induce faulty assembly, leading to dysfunctional nucleocapsids. nih.gov
Electron microscopy studies have visualized the effects of these compounds, showing that they can induce Cp dimers to form aberrant structures. Instead of well-formed icosahedral capsids, treatment with certain sulfamoylbenzamide derivatives resulted in a large number of incomplete, aggregated, or disfigured spherical particles. nih.gov One study noted that a specific compound led to the time-dependent formation of tubular particles, indicating a new and abnormal mode of protein assembly induced by the SBA molecule. nih.gov Modeling studies suggest these compounds bind at the interface between two Cp proteins within a hexameric structure, disrupting the normal protein-protein interactions required for correct capsid formation. nih.gov
Table 1: Antiviral Effects of Selected Sulfamoylbenzamide Derivatives on HBV
| Compound | EC₅₀ (µM) | Description |
|---|---|---|
| Compound 3 | Not Specified | Showed time-dependent formation of tubular particles. |
| Compound 4 | 0.05 | A 3-chloro-4-fluoro substituted compound with potent antiviral activity. nih.gov |
| Compound 8 | 0.04 | A difluoromethyl-substituted compound that selectively and efficiently inhibited HBV. nih.gov |
| Compound 4a | Submicromolar | Induced the formation of a greater number of disfigured circular assemblies. nih.gov |
| Compound 4f | Submicromolar | Led to the formation of incomplete, spherical capsids aggregated into clusters. nih.gov |
EC₅₀ represents the concentration of the compound that is required for 50% inhibition of viral replication.
Effects on HBV cccDNA Formation
A crucial goal in HBV therapy is the elimination of the viral persistence reservoir, the covalently closed circular DNA (cccDNA), which resides in the nucleus of infected hepatocytes. nih.gov Current therapies are generally unable to target cccDNA directly. mdpi.com Capsid assembly modulators like sulfamoylbenzamides offer an indirect strategy to reduce the cccDNA pool. nih.gov
The formation of new cccDNA molecules depends on the transport of newly formed, relaxed circular DNA (rcDNA)-containing nucleocapsids from the cytoplasm into the nucleus. By inducing the formation of empty capsids or disrupting the maturation of nucleocapsids, sulfamoylbenzamides are expected to significantly decrease the intracellular trafficking of viable capsids to the nucleus. nih.gov This interruption in the cccDNA replenishment pathway is a key potential benefit of this class of inhibitors. Studies have shown that several sulfamoylbenzamide derivatives lead to a significant reduction in the secretion of Hepatitis B e-antigen (HBeAg), an indirect marker of cccDNA transcriptional activity. nih.gov
Antidiabetic Potential and Mechanism of Action
In addition to their antiviral properties, benzamide and sulfamoylbenzamide structures have been investigated for their potential in managing type 2 diabetes mellitus. nih.gov The mechanisms explored include the activation of key metabolic enzymes and the inhibition of carbohydrate digestion.
Glucokinase Activation Studies
Glucokinase (GK) is a crucial enzyme in glucose metabolism, acting as a glucose sensor in pancreatic beta-cells and hepatocytes to regulate insulin (B600854) secretion and glucose uptake. Allosteric activators of GK are considered a promising therapeutic approach for type 2 diabetes. nih.gov
While direct studies on this compound as a glucokinase activator are limited, related benzamide derivatives have been reported to act as glucokinase activators with hypoglycemic activity. nih.gov Research into compounds with similar structural motifs, such as 2-(4-sulfonylphenyl)-N-thiazol-2-ylacetamides, has led to the discovery of potent GK activators that demonstrate robust glucose-lowering effects in animal models. nih.gov This suggests that the sulfamoylbenzamide scaffold may have the potential for modification to enhance glucokinase activation, although specific research on the title compound is not detailed in the available literature.
Alpha-Glucosidase and Alpha-Amylase Inhibition
A prominent strategy for managing postprandial hyperglycemia (the spike in blood sugar after a meal) is the inhibition of α-amylase and α-glucosidase. nih.gov These enzymes are responsible for the digestion of complex carbohydrates into absorbable glucose in the gastrointestinal tract. nih.gov By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a more controlled blood glucose level. nih.govnih.gov
Several studies have synthesized and evaluated series of sulfamoylbenzamide derivatives as inhibitors of these enzymes. nih.govnih.gov The findings indicate that specific substitutions on the benzamide structure can lead to potent inhibitory activity against both α-glucosidase and α-amylase. nih.gov
For instance, one study synthesized a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives and found that several compounds exhibited significant inhibitory potential. nih.gov Compound 5o from this series was particularly active, showing approximately four times the inhibitory potential against α-glucosidase and six times the activity against α-amylase when compared to the standard drug, acarbose. nih.gov Another study on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives also identified potent dual inhibitors of α-glucosidase and α-amylase. nih.gov
Table 2: In Vitro Enzyme Inhibitory Activity of Selected Sulfamoylbenzamide Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) | α-glucosidase | 19.85±0.13 |
| α-amylase | 13.56±0.09 | |
| N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-glucosidase | 10.13 |
| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-amylase | 1.52 |
| Acarbose (Standard) | α-glucosidase | 78.34±0.28 |
| α-amylase | 84.23±0.34 |
IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Data extracted from multiple studies. nih.govnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-amino-4-chloro-5-sulfamoylbenzoic acid |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide |
| N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide |
| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide |
| Acarbose |
| Lamivudine |
| Adefovir |
| Entecavir |
| Telbivudine |
| Tenofovir |
| BAY 41-4109 |
| AT-130 |
| NVR 3-778 |
| (2R)-2-(4-cyclopropanesulfonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide |
| Miglitol |
Enzyme Inhibition/Activation Studies
Human Nucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition
Selective Inhibition of h-NTPDase Isoforms (e.g., h-NTPDase1, -2, -3, -8)
Following a comprehensive review of available scientific literature, no specific research findings or data on the biological activity of the chemical compound This compound concerning its selective inhibition of human nucleoside triphosphate diphosphohydrolase (h-NTPDase) isoforms, including h-NTPDase1, -2, -3, and -8, could be located.
Extensive searches were conducted to identify studies detailing the inhibitory effects of this specific molecule on the aforementioned ectonucleotidases. These searches, however, did not yield any publications, datasets, or scholarly articles that have investigated or reported on the interaction between this compound and these particular enzyme targets.
While research exists on the inhibitory properties of various other sulfamoyl benzamide derivatives on h-NTPDase isoforms, this body of work does not include the specific compound . For instance, studies on related structures have revealed that certain substitutions on the benzamide and sulfonamide moieties can lead to potent and selective inhibition of different h-NTPDase isoforms. These investigations highlight the therapeutic potential of this class of compounds in conditions where the activity of these enzymes is dysregulated. However, without direct experimental evaluation, it is not possible to extrapolate these findings to this compound.
Therefore, the capacity of this compound to selectively inhibit h-NTPDase1, -2, -3, or -8 remains uncharacterized in the public scientific domain. No data tables on its inhibitory concentrations (e.g., IC50 values) or selectivity profile against these enzymes are available. Further research would be necessary to determine if this compound exhibits any biological activity towards these important pharmacological targets.
Advanced Research Topics and Future Perspectives
Impurity Profiling and Control in Pharmaceutical Formulations
The purity of an active pharmaceutical ingredient is paramount to its safety and effectiveness. For 2-amino-4-chloro-5-sulfamoylbenzamide, which is often a starting material or an impurity itself in the synthesis of diuretic drugs, rigorous impurity profiling is critical.
The identification and quantification of impurities in this compound and its derivatives are essential for quality control in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques frequently employed for this purpose. The development of sensitive and specific analytical methods allows for the detection of trace-level impurities that may arise during synthesis or degradation.
Common impurities associated with the synthesis of related compounds like furosemide (B1674285) include 2,4-dichloro-5-sulphamoylbenzoic acid and 2-amino-4-chloro-5-sulfamoylbenzoic acid. lgcstandards.com Reference standards for these impurities are crucial for accurate analytical testing. lgcstandards.comlgcstandards.com
Table 1: Common Impurities and Analytical Techniques
| Impurity Name | CAS Number | Analytical Technique |
|---|---|---|
| 2,4-Dichloro-5-sulphamoylbenzoic acid | 2736-23-4 | HPLC, LC-MS |
| 2-Amino-4-chloro-5-sulfamoylbenzoic acid | 3086-91-7 | HPLC, LC-MS |
This table is generated based on available data and represents common impurities and analytical methods.
Understanding the biological effects of impurities is a critical aspect of drug safety assessment. Impurities can potentially have their own pharmacological or toxicological profiles. For instance, structural analogues of the main compound could interact with the same biological targets, leading to unintended effects. Research in this area involves in vitro and in vivo studies to assess the potential impact of each identified impurity on biological systems. While specific data on the biological impact of every impurity of this compound is not extensively available in the public domain, the general principle in pharmaceutical development is to control impurities to levels where they pose no significant risk.
Co-crystallization Studies and Structural Biology of Protein-Ligand Complexes
Co-crystallization is a technique used to improve the physicochemical properties of a drug, such as solubility and stability, by combining it with a benign co-former molecule in a crystalline lattice. nih.gov For a compound like this compound, which has moieties capable of forming hydrogen bonds, co-crystallization presents a promising avenue for enhancement.
Amino acids, such as L-proline, are often explored as co-formers due to their ability to form zwitterionic interactions and their rigid structures, which can lead to stable co-crystals with improved properties. nih.gov While specific co-crystallization studies on this compound are not widely published, the principles of co-crystal engineering suggest its potential. The process involves screening various co-formers and crystallization conditions to identify stable co-crystal phases. nih.gov
Understanding the three-dimensional structure of this compound when bound to its protein targets is crucial for rational drug design. Techniques like X-ray crystallography and cryo-electron microscopy can elucidate the specific interactions between the ligand and the protein's active site. This structural information is invaluable for designing more potent and selective derivatives. For example, molecular docking studies on related sulfamoylbenzamide derivatives have helped to understand their binding to targets like tubulin and α-glucosidase. nih.govnih.gov
Prodrug Design and Delivery System Innovation
Prodrug design is a strategic approach to overcome limitations of a drug candidate, such as poor solubility or unfavorable pharmacokinetics. nih.gov A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. For this compound, with its amino and sulfamoyl groups, various prodrug strategies could be envisioned. For example, modifying these functional groups with biocompatible moieties could enhance water solubility or facilitate transport across biological membranes.
An example of a successful prodrug strategy involves the development of a double prodrug of 4'-Fluorouridine, where modifications to the ribose and base moieties improved chemical stability and pharmacokinetic properties. nih.gov Similar principles could be applied to this compound to improve its therapeutic potential.
Innovations in drug delivery systems, such as encapsulation in nanoparticles or liposomes, can also improve the therapeutic index of a drug by controlling its release profile and targeting it to specific tissues, thereby minimizing systemic exposure and potential side effects.
Development of Novel Assays for Biological Evaluation
The discovery of new therapeutic applications for this compound and its analogues necessitates the development of novel and robust biological assays. These assays are crucial for screening compound libraries and for characterizing the mechanism of action of lead candidates.
For instance, in the context of cancer research, assays to evaluate the inhibition of tubulin polymerization have been instrumental. nih.govrsc.org These can include in vitro polymerization assays using purified tubulin and cell-based assays that measure cell cycle arrest at the G2/M phase. nih.gov For potential antiviral applications, such as against Hepatitis B Virus (HBV), assays that measure the modulation of capsid assembly are employed. nih.gov These can involve size exclusion chromatography to detect the disruption of capsid formation. nih.gov
Table 2: Examples of Novel Assays for Biological Evaluation
| Assay Type | Biological Target/Process | Measured Endpoint | Reference |
|---|---|---|---|
| Tubulin Polymerization Assay | Tubulin | Inhibition of microtubule formation | nih.govrsc.org |
| Cell Cycle Analysis | Cell division | Arrest at G2/M phase | nih.gov |
| HBV Capsid Assembly Assay | HBV Core Protein | Disruption of capsid formation | nih.gov |
This table provides examples of assays used for evaluating the biological activity of related compounds.
Emerging Therapeutic Applications and Target Identification
While derivatives of this compound are well-known for their diuretic effects, recent research has unveiled a broader spectrum of potential therapeutic applications. The sulfamoylbenzamide scaffold has proven to be a versatile pharmacophore.
Anticancer Activity: Novel derivatives have been synthesized and evaluated as inhibitors of tubulin polymerization, a validated target in cancer therapy. nih.govrsc.org These compounds induce cell cycle arrest and show cytotoxic activity against various cancer cell lines. nih.govrsc.org
Antidiabetic Potential: Certain 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have demonstrated potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov This suggests a potential role in the management of type 2 diabetes by controlling postprandial hyperglycemia. nih.gov
Antiviral Properties: Sulfamoylbenzamide derivatives have been investigated as capsid assembly modulators for the treatment of Hepatitis B Virus (HBV) infection. nih.gov These molecules interfere with the formation of the viral capsid, a crucial step in the viral life cycle. nih.gov Furthermore, related benzamide (B126) analogues have shown promise as inhibitors of human adenovirus (HAdV). nih.gov
Immunomodulatory Effects: Substituted sulfamoyl benzamidothiazoles have been identified as enhancers of NF-κB activation, suggesting their potential use as vaccine co-adjuvants to boost immune responses. nih.gov
The identification of these new activities points to the existence of novel biological targets for this class of compounds. Future research will likely focus on elucidating the precise mechanisms of action and identifying the specific protein targets responsible for these emerging therapeutic effects, which will pave the way for the development of a new generation of drugs based on the this compound scaffold.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The application of AI extends to identifying new therapeutic uses for existing compounds, a process known as drug repurposing. nih.gov Furosemide, a well-known loop diuretic, has been investigated for new applications, including as an antimicrobial agent and for its potential in treating Alzheimer's disease, based on its ability to modulate neuroinflammation. nih.govnih.gov AI can significantly accelerate such repurposing efforts by screening large databases of existing drugs against various disease models to identify promising candidates.
Moreover, AI and ML are instrumental in the design and synthesis of novel derivatives of the sulfamoylbenzamide scaffold for a range of therapeutic targets. Researchers have synthesized and evaluated sulfamoylbenzamide derivatives as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions like thrombosis, diabetes, and cancer. rsc.orgsemanticscholar.org In these studies, molecular docking, a computational technique often enhanced by machine learning, is used to predict the binding interactions between the synthesized compounds and their target proteins. rsc.orgsemanticscholar.orgresearchgate.net
Similarly, N-substituted sulfamoylbenzamide derivatives have been designed as inhibitors of the STAT3 signaling pathway, a key target in cancer therapy. nih.gov AI can optimize this process by predicting the biological activity of virtual compounds, allowing chemists to prioritize the synthesis of the most promising candidates. One such derivative, compound B12, demonstrated potent antitumor activity in preclinical models. nih.gov
Generative AI: For the de novo design of novel molecules with desired pharmacological properties. debiopharm.com
Predictive Analytics: To forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities, reducing late-stage failures.
Automated Synthesis: AI-powered platforms can predict optimal reaction conditions and retrosynthesis pathways, streamlining the chemical synthesis process. preprints.orgpreprints.org
By leveraging these advanced computational tools, researchers can more efficiently explore the chemical space around the this compound core, leading to the development of novel and more effective therapeutics. The continued development of AI and ML promises to further accelerate the pace of innovation in pharmaceutical sciences. nih.gov
Research on Sulfamoylbenzamide Derivatives
| Compound/Derivative | Target/Application | Key Findings | Citation |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 inhibitor | Potent inhibitor with an IC50 value of 2.88 ± 0.13 μM. | rsc.org |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 inhibitor | Selective and potent inhibitor with an IC50 of 0.28 ± 0.07 μM. | rsc.org |
| Compound B12 (N-substituted Sulfamoylbenzamide) | STAT3 signaling inhibitor | Inhibited IL-6/STAT3 signaling with an IC50 of 0.61-1.11 μM in various tumor cell lines; showed in vivo antitumor activity. | nih.gov |
| Furosemide Analog 4a | Antimicrobial (Anti-PBP) | Potent activity against E. coli (MIC = 3.91 µg/mL) and MRSA (MIC = 7.81 µg/mL); low toxicity to normal cells. | nih.gov |
| Furosemide Analogs 3g and 34 | Alzheimer's Disease (Aβ aggregation and neuroinflammation) | Inhibited production of pro-inflammatory cytokines and showed activity against Aβ aggregation. | nih.gov |
Q & A
Basic: What are the optimal synthetic routes for 2-amino-4-chloro-5-sulfamoylbenzamide?
Methodological Answer:
The compound can be synthesized via a multi-step approach. A validated route involves:
Condensation : Reacting aniline derivatives with ethyl chloroformate in dichloromethane (DCM) using triethylamine as a base at room temperature for 3 hours (yield: ~94%) .
Sulfonation : Treating intermediates with chlorosulphonic acid under neat conditions for 12 hours (yield: ~87%) .
Amidation : Coupling with appropriate amines in a THF/water (2:1) mixture with sodium carbonate, yielding final derivatives (45–93% yields) . Alternative routes for structural analogs (e.g., metolazone, quinethazone) use anthranilic acid derivatives and diazepines, as noted in pharmaceutical syntheses .
Basic: How is this compound characterized for purity and structural confirmation?
Methodological Answer:
Critical techniques include:
- Spectroscopy :
- Chromatography : TLC or HPLC with UV detection monitors reaction progress and purity .
Basic: What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility : Slightly soluble in aqueous acid (e.g., 0.1 M HCl) and DMSO (~5–10 mg/mL at 25°C) .
- Stability : Stable at 2–8°C in airtight containers but degrades under prolonged light exposure. Pre-purge storage vials with inert gas (N) to prevent oxidation .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?
Methodological Answer:
- Substituent Modification :
- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., carbonic anhydrase) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization :
- Meta-Analysis : Cross-reference studies with structurally similar compounds (e.g., bumetanide analogs) to identify confounding factors like off-target effects .
Advanced: What in vitro models assess antimicrobial activity of sulfamoylbenzamide derivatives?
Methodological Answer:
- Gram-Positive Pathogens :
- Mechanistic Studies :
Advanced: How to design analogs for agrochemical applications?
Methodological Answer:
- Structural Tweaks :
- Field Trials : Screen analogs for phytotoxicity in Arabidopsis thaliana models under controlled greenhouse conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
